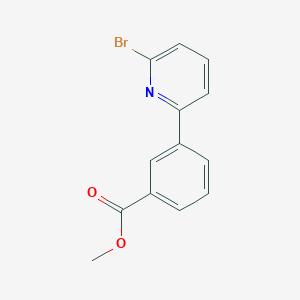
Methyl 3-(6-bromopyridin-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(6-bromopyridin-2-yl)benzoate is an organic compound with the molecular formula C13H10BrNO2. It is a derivative of benzoic acid and pyridine, featuring a bromine atom at the 6-position of the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-(6-bromopyridin-2-yl)benzoate can be synthesized through a multi-step process involving the bromination of pyridine followed by esterification with benzoic acid. The typical synthetic route involves:
Bromination: Pyridine is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The brominated pyridine is then reacted with benzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(6-bromopyridin-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling with a boronic acid can produce a biaryl compound.
Aplicaciones Científicas De Investigación
Methyl 3-(6-bromopyridin-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl 3-(6-bromopyridin-2-yl)benzoate exerts its effects depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, modulating their activity. The bromine atom and ester functional group play crucial roles in its reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
Methyl 3-(6-bromopyridin-2-yl)benzoate can be compared with other similar compounds such as:
Methyl 3-(6-chloropyridin-2-yl)benzoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Methyl 3-(6-fluoropyridin-2-yl)benzoate: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.
Methyl 3-(6-iodopyridin-2-yl)benzoate:
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical properties and reactivity compared to its halogenated analogs.
Propiedades
Número CAS |
1094217-61-4 |
|---|---|
Fórmula molecular |
C13H10BrNO2 |
Peso molecular |
292.13 g/mol |
Nombre IUPAC |
methyl 3-(6-bromopyridin-2-yl)benzoate |
InChI |
InChI=1S/C13H10BrNO2/c1-17-13(16)10-5-2-4-9(8-10)11-6-3-7-12(14)15-11/h2-8H,1H3 |
Clave InChI |
GTOADGBFVMASJE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B15062633.png)
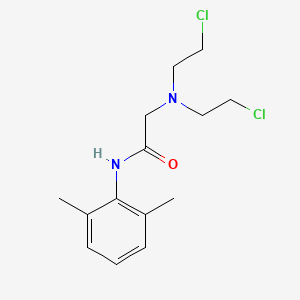

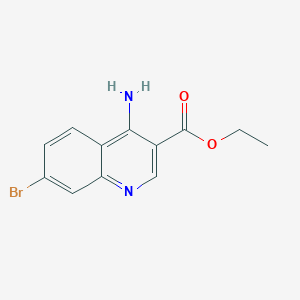
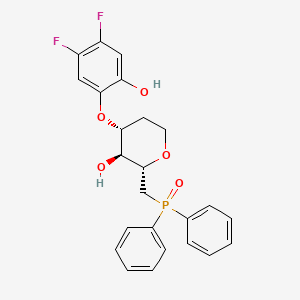
![3-{[tert-Butyl(dimethyl)silyl]oxy}-4,5-dimethoxybenzaldehyde](/img/structure/B15062678.png)
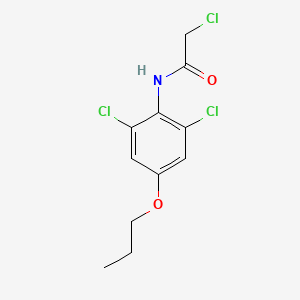

![9-(2,3-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B15062696.png)
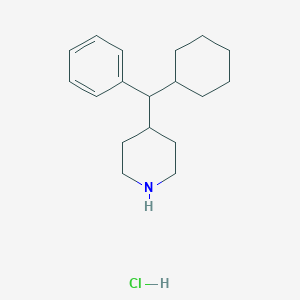
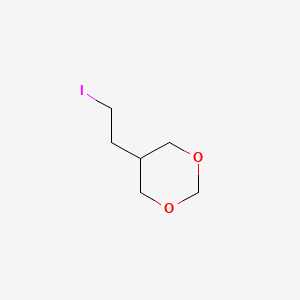
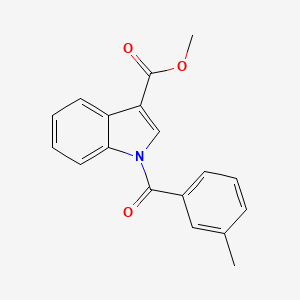
![3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine](/img/structure/B15062730.png)
![(2S,7'R,8'aR)-2'-(3-methylbut-2-en-1-yl)-7'-(prop-1-en-2-yl)-hexahydro-1'H-spiro[aziridine-2,8'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15062731.png)
